molecular formula C20H17BrN2O5 B12911663 Glycine, N-[2-[4-[(7-bromo-2-quinolinyl)oxy]phenoxy]-1-oxopropyl]- CAS No. 643753-05-3

Glycine, N-[2-[4-[(7-bromo-2-quinolinyl)oxy]phenoxy]-1-oxopropyl]-

Cat. No.: B12911663
CAS No.: 643753-05-3
M. Wt: 445.3 g/mol
InChI Key: ZEAOOTYTERCBMG-UHFFFAOYSA-N
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Description

2-(2-(4-((7-Bromoquinolin-2-yl)oxy)phenoxy)propanamido)acetic acid is a complex organic compound that features a quinoline moiety. Quinoline derivatives are known for their diverse biological activities and are often explored in pharmaceutical research . This compound, with its unique structure, holds potential for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-((7-Bromoquinolin-2-yl)oxy)phenoxy)propanamido)acetic acid typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and can tolerate various functional groups.

Industrial Production Methods

For industrial production, the process may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-((7-Bromoquinolin-2-yl)oxy)phenoxy)propanamido)acetic acid can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen or add hydrogen to the molecule.

    Substitution: Various substituents can be introduced to the molecule, altering its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various hydroquinoline derivatives.

Scientific Research Applications

2-(2-(4-((7-Bromoquinolin-2-yl)oxy)phenoxy)propanamido)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(4-((7-Bromoquinolin-2-yl)oxy)phenoxy)propanamido)acetic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. This makes it a potential candidate for anticancer therapies. Additionally, it can inhibit certain enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with similar biological activities.

    Hydroxyquinoline: Known for its antimicrobial properties.

    Quinazoline: Another heterocyclic compound with diverse biological activities.

Uniqueness

What sets 2-(2-(4-((7-Bromoquinolin-2-yl)oxy)phenoxy)propanamido)acetic acid apart is its unique combination of functional groups, which can be tailored for specific applications. Its ability to undergo various chemical reactions and its potential biological activities make it a versatile compound in scientific research .

Properties

CAS No.

643753-05-3

Molecular Formula

C20H17BrN2O5

Molecular Weight

445.3 g/mol

IUPAC Name

2-[2-[4-(7-bromoquinolin-2-yl)oxyphenoxy]propanoylamino]acetic acid

InChI

InChI=1S/C20H17BrN2O5/c1-12(20(26)22-11-19(24)25)27-15-5-7-16(8-6-15)28-18-9-3-13-2-4-14(21)10-17(13)23-18/h2-10,12H,11H2,1H3,(H,22,26)(H,24,25)

InChI Key

ZEAOOTYTERCBMG-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC(=O)O)OC1=CC=C(C=C1)OC2=NC3=C(C=CC(=C3)Br)C=C2

Origin of Product

United States

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